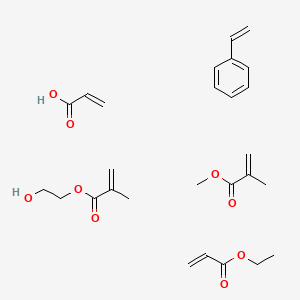
Ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from multiple monomers, each contributing unique properties to the final material. It is widely used in coatings, adhesives, and various other applications due to its excellent mechanical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its constituent monomers: 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a controlled temperature to facilitate polymerization. The resulting polymer is then purified and processed into various forms, such as powders, granules, or films, depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, affecting its reactivity and compatibility with other materials.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce functional groups like hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in coatings, adhesives, and sealants due to its excellent mechanical strength and chemical resistance.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical properties, such as its elasticity, adhesion, and biocompatibility.
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl 2-methylpropenoate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Polyacrylic acid: Used in superabsorbent materials and as a thickening agent in various formulations.
Poly(ethyl 2-propenoate): Employed in coatings and adhesives due to its excellent adhesion properties.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of mechanical strength, chemical resistance, and versatility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
Propiedades
Número CAS |
52030-79-2 |
|---|---|
Fórmula molecular |
C27H38O9 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C6H10O3.2C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-2-3(4)5/h2-7H,1H2;7H,1,3-4H2,2H3;1H2,2-3H3;3H,1,4H2,2H3;2H,1H2,(H,4,5) |
Clave InChI |
WQAUWEJLOKDEBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=CC(=O)O |
Números CAS relacionados |
52030-79-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


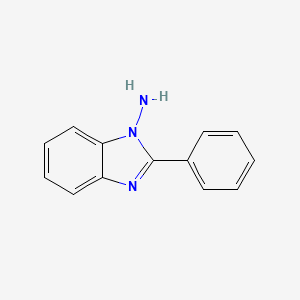

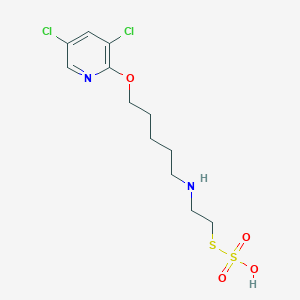
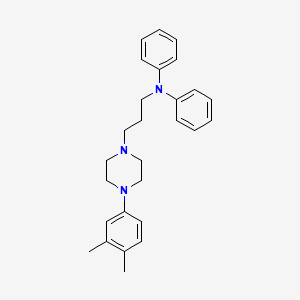


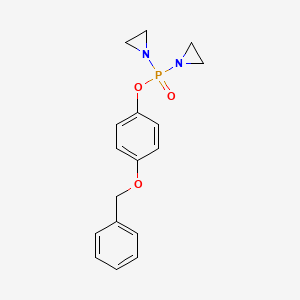
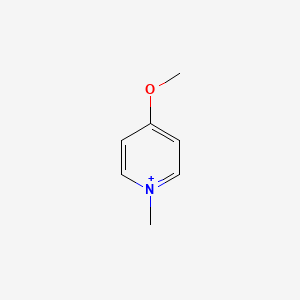
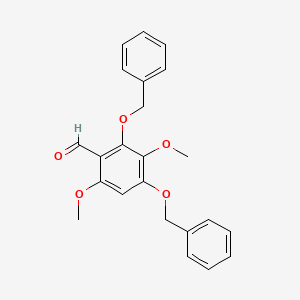
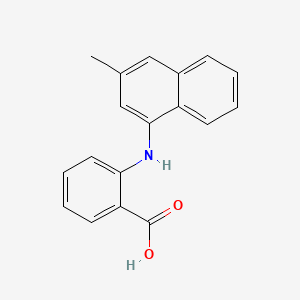
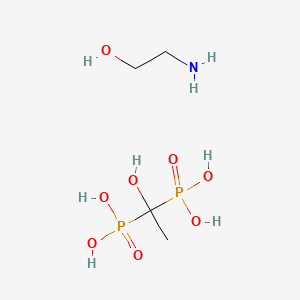
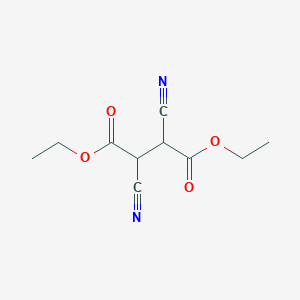
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
